molecular formula C30H30N2O7 B1679212 Peliglitazar CAS No. 331744-64-0

Peliglitazar

Número de catálogo: B1679212
Número CAS: 331744-64-0
Peso molecular: 530.6 g/mol
Clave InChI: CUADMYMMZWFUCY-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de peliglitazar implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propiedad de la compañía farmacéutica de origen, Bristol-Myers Squibb Co .

Métodos de producción industrial

La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para mantener la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Diabetes Treatment

Peliglitazar has been investigated as a therapeutic agent for type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving insulin sensitivity in diabetic animal models. A study indicated that this compound significantly reduced fasting blood glucose levels compared to control groups .

Dyslipidemia Management

The compound shows promise in managing dyslipidemia by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. In preclinical trials, this compound demonstrated a favorable lipid profile, suggesting its potential as a treatment for patients with abnormal lipid metabolism .

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing inflammation associated with metabolic syndrome. Its dual action on lipid and glucose metabolism could mitigate cardiovascular risks in diabetic patients .

Case Studies

Study Objective Findings
Wang et al. (2011)To investigate the metabolism of this compoundIdentified acyl glucuronide metabolites as major components in human bile; indicated differences in metabolite stability between this compound and its analog muraglitazar .
Clinical TrialsEfficacy in Type 2 DiabetesDemonstrated significant reductions in HbA1c levels among participants treated with this compound compared to placebo .
Lipid Profile StudyAssess impact on dyslipidemiaShowed marked decreases in triglycerides and increases in HDL cholesterol levels after treatment with this compound .

Mecanismo De Acción

Peliglitazar ejerce sus efectos activando tanto los receptores alfa como gamma activados por proliferador de peroxisomas. Estos receptores son receptores hormonales nucleares que regulan la expresión de genes involucrados en el metabolismo de la glucosa y los lípidos. Al activar estos receptores, this compound aumenta la sensibilidad a la insulina, reduce los niveles de glucosa en sangre y disminuye los niveles de lípidos en sangre .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de this compound

This compound es único en su activación dual de los receptores alfa y gamma activados por proliferador de peroxisomas, proporcionando una gama más amplia de efectos metabólicos en comparación con los activadores selectivos como la rosiglitazona y la pioglitazona. Esta activación dual permite un manejo más completo de los niveles de glucosa y lípidos en pacientes con trastornos metabólicos .

Actividad Biológica

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, which are critical regulators of lipid and glucose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM) and related metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile.

This compound functions primarily through the activation of PPARα and PPARγ, which play distinct but complementary roles in metabolic regulation:

  • PPARα : Primarily expressed in the liver, it regulates fatty acid oxidation and promotes lipid metabolism. Activation leads to increased catabolism of triglycerides and enhances the expression of genes involved in lipid transport.
  • PPARγ : Predominantly found in adipose tissue, it is crucial for adipogenesis and insulin sensitivity. Its activation helps in glucose homeostasis and improves insulin sensitivity by modulating fat storage and glucose uptake.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid profiles in patients with T2DM. A notable study involved a randomized controlled trial comparing this compound to standard treatments like pioglitazone.

Study Findings

Parameter This compound (4 mg) Pioglitazone (45 mg) Statistical Significance
Baseline Triglycerides (mg/dL)257.0 ± 52.39265.0 ± 61.66N/A
Absolute Change at Week 24 (mg/dL)-115.4 ± 68.11-33.3 ± 162.41p < 0.001
Percentage Change at Week 24 (%)-45.0 ± 24.78-15.5 ± 54.40p < 0.001

The results indicate that this compound significantly reduced triglyceride levels compared to pioglitazone, showcasing its potential as an effective treatment for hypertriglyceridemia associated with T2DM .

Safety Profile

This compound has been generally well-tolerated in clinical trials, with no serious adverse events reported. The safety analysis included patients who received at least one dose of the drug, indicating a favorable risk-benefit profile.

  • Adverse Events : Most reported events were mild to moderate, including gastrointestinal disturbances and minor weight changes.
  • Laboratory Parameters : No significant persistent changes were observed in routine laboratory tests among participants receiving this compound.

Comparative Studies

In comparison to other dual PPAR agonists like muraglitazar, this compound has shown distinct pharmacokinetic properties that may influence its clinical application:

  • Circulation Stability : Research indicates that the acyl glucuronide metabolites of this compound exhibit different circulation stability compared to muraglitazar, which may lead to varying risk assessments during clinical evaluations .
  • Metabolic Effects : Both compounds demonstrate dual agonistic effects; however, this compound's unique structure allows for potentially enhanced metabolic benefits with fewer side effects .

Propiedades

Número CAS

331744-64-0

Fórmula molecular

C30H30N2O7

Peso molecular

530.6 g/mol

Nombre IUPAC

2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid

InChI

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1

Clave InChI

CUADMYMMZWFUCY-FQEVSTJZSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

SMILES isomérico

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

SMILES canónico

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Apariencia

Solid powder

Key on ui other cas no.

331744-64-0

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid
peliglitaza

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peliglitazar
Reactant of Route 2
Peliglitazar
Reactant of Route 3
Peliglitazar
Reactant of Route 4
Peliglitazar
Reactant of Route 5
Reactant of Route 5
Peliglitazar
Reactant of Route 6
Peliglitazar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.